

# 2-Ethenylfuran vs 2-methylfuran reactivity comparison

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## Compound Focus: 2-Ethenylfuran

CAS No.: 31093-57-9

Cat. No.: S3711287

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## Molecular Properties and Reactivity Comparison

Feature	2-Methylfuran (2-MF / MF)	2-Ethenylfuran (2-Vinylfuran)
Molecular Formula	C <sub>5</sub> H <sub>6</sub> O [1]	C <sub>6</sub> H <sub>6</sub> O [2]
Molar Mass (g/mol)	82.10 [1]	94.11 [2]
Boiling Point	64 °C [1]	Information Missing

| **Key Reactivity Features** | - High-temperature **pyrolysis**: C–O bond cleavage, ring opening, free-radical reactions [3].

- **Combustion**: Laminar burning velocity, flame instability studies available [4] [5].
- **Metabolic Activation**: Activated by cytochrome P450 (CYP 2E1) to reactive metabolite (acetylacrolein) [6].
- **Diels-Alder Reactivity**: Can react with ethylene to form toluene [7]. | - **Pyrolysis**: Primary high-temperature decomposition via **intramolecular H-transfer**, leading to carbene formation and subsequent decomposition [3] [8].
- **H-Addition**: H-addition at the C(2) site can lead to a substitution reaction, forming **C<sub>2</sub>H<sub>5</sub> and 2-methylfuran** [3] [8]. | | **Available Experimental Data** | Extensive (Laminar burning velocity, flame

instability, ignition delay, pyrolysis products) [4] [5] [9] | Very Limited (Theoretical kinetic studies and thermophysical data) [3] [2] |

## Detailed Experimental Protocols

Here are methodologies for key experiments cited in the available literature, which can serve as a guide for your own comparative studies.

### Protocol: Laminar Burning Characteristics (for 2-MF)

This method measures fundamental combustion properties like flame speed and stability [4].

- **1. Apparatus Setup:** Use a **constant-volume combustion chamber** equipped with high-speed Schlieren photography or laser-based interferometry to track flame propagation.
- **2. Mixture Preparation:** Create a gaseous mixture of the fuel (e.g., 2-MF) and air (or oxidizer) at a specific **equivalence ratio** ( $\Phi$ ). Experiments are often conducted across a range of  $\Phi$  (e.g., 0.8-1.4) and initial pressures (e.g., 0.1 MPa).
- **3. Ignition & Data Acquisition:** Ignite the mixture at its center using electrodes. Use the high-speed camera to record the **outwardly propagating spherical flame**.
- **4. Data Analysis:**
  - Calculate the **stretched flame speed** from the flame radius vs. time data.
  - Extrapolate to zero stretch to obtain the **un-stretched flame speed** and **laminar burning velocity**.
  - Determine flame instability markers like **Markstein length/number**, which quantify the flame's sensitivity to stretch and its tendency to form cellular structures [4] [5].

### Protocol: Flame Structure Analysis via Molecular-Beam Mass Spectrometry (MBMS)

This technique identifies and quantifies stable and reactive intermediates in a flame [9].

- **1. Flame Stabilization:** Stabilize a laminar, premixed flame of the fuel (e.g., 2-MF) at low pressure (e.g., 20-40 mbar) on a flat-flame burner.
- **2. Molecular Beam Sampling:** Use a sampling nozzle to extract gases from various points in the flame. The rapid expansion into a vacuum forms a molecular beam, which **quenches chemical reactions** and preserves the intermediate species.

- **3. Species Detection & Quantification:**
  - Ionize the species in the molecular beam using **electron ionization (EI)**.
  - Detect and separate ions by their mass-to-charge ratio using a **mass spectrometer**.
  - Complement the data with **gas chromatography (GC)** for better separation and identification of isomers.
- **4. Model Validation:** Compare the measured mole fraction profiles of reactants, products, and intermediates against predictions from a detailed **kinetic model** to validate and refine the proposed reaction mechanism [9].

## Protocol: Theoretical Kinetic Analysis of Pyrolysis

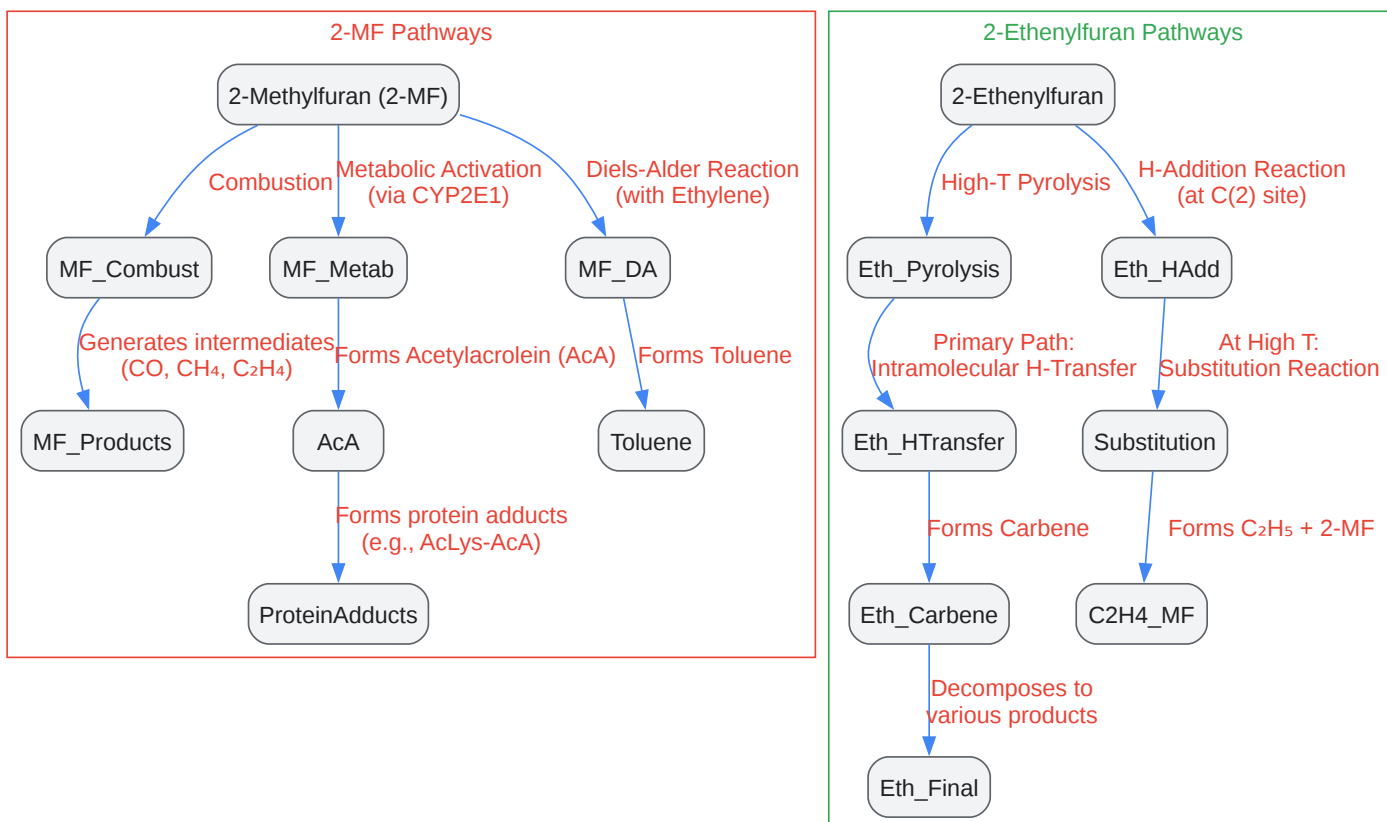
For compounds like **2-Ethenylfuran** where experimental data is scarce, theoretical calculations can map out reaction pathways [3] [8].

- **1. Quantum Chemical Calculations:**
  - Use software (e.g., Gaussian) to optimize the geometries of reactants, products, and transition states at a level like **B3LYP/6-311G(2d,d,p)**.
  - Perform more accurate energy calculations at a higher level (e.g., **CBS-QB3**) to construct the **Potential Energy Surface (PES)** for reactions like unimolecular dissociation, H-addition, and H-abstraction.
- **2. Rate Constant Calculations:**
  - Use the PES data to calculate temperature- and pressure-dependent rate constants by solving the master equation with programs like **MESS**.
  - Apply **Transition State Theory (TST)** and **Rice-Ramsperger-Kassel-Marcus (RRKM)** theory for these calculations.
- **3. Pathway Analysis:** Analyze the calculated rate constants to identify the **dominant reaction pathways** (e.g., determining that intramolecular H-transfer is the main initial step in **2-Ethenylfuran** decomposition) [3] [8].

## Research Applications and Pathways

The following diagram synthesizes the main reactivity pathways for both compounds based on the available literature, highlighting their different chemical behaviors.

Key Reactivity Pathways for 2-MF and 2-Ethenylfuran



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## Research Implications and Data Gaps

- **For 2-Methylfuran:** The extensive experimental data makes it a well-characterized candidate for biofuel applications and a model compound for furan combustion chemistry. Its metabolic pathway

and protein adduct formation [6] are crucial for toxicological assessments in drug development.

- **For 2-Ethenylfuran:** Its primary decomposition via intramolecular H-transfer is a distinct reactivity feature [3] [8]. The potential to form 2-Methylfuran under certain conditions links the chemistry of these two compounds. However, the severe lack of experimental data on its combustion characteristics, ignition delay, and flame structure is a significant knowledge gap.

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To cite this document: Smolecule. [2-Ethenylfuran vs 2-methylfuran reactivity comparison].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3711287#2-ethenylfuran-vs-2-methylfuran-reactivity-comparison>]

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